Home > Products > Building Blocks P8271 > ent-Atorvastatin
ent-Atorvastatin - 501121-34-2

ent-Atorvastatin

Catalog Number: EVT-267350
CAS Number: 501121-34-2
Molecular Formula: C33H35FN2O5
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin drug class []. These medications are competitive inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis [, ].

Atorvastatin

Compound Description: Atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [, , , , , , ]. It effectively lowers low-density lipoprotein (LDL) cholesterol levels, widely used for the treatment of hypercholesterolemia and the prevention of cardiovascular disease [, , , , , , , , , , ]. Besides its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including anti-inflammatory, antithrombotic, and antioxidant properties [, , , , , , , , , , , , , , ].

Simvastatin

Compound Description: Simvastatin, similar to atorvastatin, belongs to the statin class of drugs, acting as an HMG-CoA reductase inhibitor [, , , ]. It effectively reduces LDL cholesterol levels and is used for the prevention and treatment of cardiovascular diseases [, , , ].

Pravastatin

Compound Description: Pravastatin, another member of the statin family, acts as a competitive inhibitor of HMG-CoA reductase, effectively reducing LDL cholesterol levels [, , , , ]. It is widely prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events [, , ].

Lovastatin

Compound Description: Lovastatin, a naturally occurring statin, acts as a competitive inhibitor of HMG-CoA reductase, lowering LDL cholesterol levels [, , ]. Similar to other statins, it is employed in the treatment of hypercholesterolemia and the reduction of cardiovascular risks [, , ].

Fluvastatin

Compound Description: Fluvastatin, a synthetic statin, lowers LDL cholesterol levels by inhibiting HMG-CoA reductase []. It is clinically used for the management of hypercholesterolemia and the prevention of cardiovascular disease [].

Rosuvastatin

Compound Description: Rosuvastatin is a synthetic statin that effectively lowers LDL cholesterol levels by inhibiting HMG-CoA reductase []. It is widely prescribed for the management of hypercholesterolemia and the reduction of cardiovascular risks [, ].

Evolocumab

Compound Description: Evolocumab is a human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that regulates LDL receptor degradation [, ]. By inhibiting PCSK9, evolocumab increases the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream [, ].

Relevance: While not structurally similar to ent-Atorvastatin, evolocumab is relevant as it also targets LDL cholesterol reduction but through a different mechanism. Evolocumab's PCSK9 inhibition offers an alternative approach to LDL lowering, especially in cases of statin intolerance or in combination with statins for enhanced efficacy [, ].

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering drug that specifically inhibits the absorption of cholesterol in the small intestine []. It works independently of statins and can be used alone or in combination with statins to further reduce LDL cholesterol levels [].

Relevance: While structurally distinct from ent-Atorvastatin, ezetimibe is relevant as it also targets LDL cholesterol reduction but through a different mechanism. Ezetimibe's intestinal cholesterol absorption inhibition provides an alternative approach to LDL lowering, either as monotherapy or in combination with statins for additive effects [].

Overview

ent-Atorvastatin is an enantiomer of atorvastatin, a widely used lipid-lowering medication that belongs to the class of drugs known as statins. Statins are primarily utilized in the treatment of hyperlipidemia and the prevention of cardiovascular diseases. The compound is synthesized to explore its biological activity and potential therapeutic effects, particularly in relation to its stereochemistry.

Source

Atorvastatin was originally developed by the pharmaceutical company Parke-Davis and is now marketed under various brand names, including Lipitor. The compound has been extensively studied for its pharmacological properties, leading to the synthesis of its enantiomer, ent-atorvastatin, for comparative studies in efficacy and safety.

Classification

ent-Atorvastatin is classified as a statin and falls under the category of HMG-CoA reductase inhibitors. This classification is based on its mechanism of action, which involves the inhibition of the enzyme responsible for cholesterol synthesis in the liver.

Synthesis Analysis

Methods

The synthesis of ent-atorvastatin can be approached through various methods, including:

  1. Chemical Synthesis: This involves multi-step synthetic pathways that may include reactions such as nucleophilic substitutions and electrophilic additions. For example, iodination reactions have been explored to modify atorvastatin into its iodinated form, which can serve as a precursor for further transformations .
  2. Biocatalytic Methods: Enzymatic synthesis has gained attention due to its specificity and mild reaction conditions. For instance, using Lactobacillus kefir alcohol dehydrogenase can facilitate the production of atorvastatin through biotransformation processes .
  3. Paal-Knorr Synthesis: This method has been highlighted for synthesizing atorvastatin and its derivatives, focusing on optimizing yields and purity through various reaction conditions .

Technical Details

The synthesis typically involves starting materials such as 4-fluorophenylacetic acid and various intermediates that undergo transformations to yield ent-atorvastatin. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of ent-atorvastatin is characterized by a complex arrangement that includes a hydroxy acid moiety and a fluorophenyl group. The stereochemistry plays a crucial role in its biological activity, with specific configurations impacting receptor binding and metabolic pathways.

Data

The molecular formula for atorvastatin is C33H35F2N1O5C_{33}H_{35}F_{2}N_{1}O_{5}, with a molecular weight of approximately 558.64 g/mol. The structural representation includes multiple chiral centers, which are essential for its pharmacological properties.

Chemical Reactions Analysis

Reactions

ent-Atorvastatin participates in several chemical reactions relevant to its function as a statin:

  1. Inhibition of HMG-CoA Reductase: The primary reaction involves binding to the active site of HMG-CoA reductase, thereby inhibiting cholesterol biosynthesis.
  2. Metabolic Transformations: After administration, ent-atorvastatin undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological effects.

Technical Details

The inhibition mechanism can be described as competitive inhibition where ent-atorvastatin mimics the substrate (HMG-CoA) and binds to the enzyme's active site, preventing substrate access.

Mechanism of Action

The mechanism of action for ent-atorvastatin involves:

  1. Competitive Inhibition: By binding to HMG-CoA reductase, ent-atorvastatin reduces the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
  2. Decreased Cholesterol Levels: This inhibition leads to decreased levels of cholesterol in the liver, prompting an increase in low-density lipoprotein receptors on hepatocyte surfaces, which enhances clearance from circulation.

Data

Studies indicate that atorvastatin can reduce low-density lipoprotein cholesterol levels by up to 60% depending on dosage and individual patient response.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • pH Stability: Stable within a pH range typical for physiological conditions.
  • Thermal Stability: Decomposes at elevated temperatures; stability studies indicate optimal storage conditions at controlled room temperature.

Relevant Data or Analyses

Studies have shown that ent-atorvastatin maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Applications

Scientific Uses

ent-Atorvastatin serves several scientific purposes:

  1. Research on Stereochemistry: Understanding how different stereoisomers affect biological activity can lead to more effective drug design.
  2. Comparative Studies: Used in studies comparing efficacy and safety profiles against its parent compound atorvastatin.
  3. Potential Therapeutic Uses: Investigated for potential applications beyond lipid-lowering effects, including anti-inflammatory properties.
Stereochemical Synthesis and Enantioselective Production of ent-Atorvastatin

The synthesis of ent-atorvastatin—the enantiomeric counterpart of the blockbuster drug atorvastatin—presents unique stereochemical challenges due to the requirement for precise control over two contiguous stereogenic centers in the dihydroxyheptanoate side chain. This section examines cutting-edge strategies for achieving enantioselective production, focusing on catalytic asymmetric methods, chiral pool exploitation, and resolution techniques.

Enantioselective Catalytic Strategies for ent-Atorvastatin Synthesis

Biocatalytic Approaches Using Engineered Enzymes

Biocatalysis has emerged as a cornerstone for sustainable and enantioselective synthesis of statin intermediates. Deoxyribose-5-phosphate aldolase (DERA) is particularly significant in ent-atorvastatin synthesis due to its ability to catalyze sequential aldol reactions with exceptional stereocontrol. Environmental DNA screening has identified DERA variants with enhanced catalytic activity and substrate tolerance, overcoming inherent limitations of wild-type enzymes. These engineered DERAs facilitate a one-pot tandem aldol reaction between acetaldehyde and two equivalents of chloroacetaldehyde, constructing the C6 statin core with installation of two stereogenic centers (3R,5R configuration for natural atorvastatin, or enantiomeric 3S,5S for ent-atorvastatin through appropriate enzyme selection or engineering). This biocatalytic process achieves remarkable stereoselectivity (>99.9% enantiomeric excess and 96.6% diastereomeric excess) under mild aqueous conditions [1] [5].

Process intensification has dramatically improved the commercial viability of this approach, with volumetric productivity enhancements of nearly 400-fold compared to early enzymatic methods. Catalyst loading has been reduced 10-fold (from 20 to 2.0 wt% DERA), enabling large-scale batches (100-g scale) at production rates of 30.6 g/L/h [1]. The integration of downstream chemical steps efficiently converts the enzymatic product into versatile ent-atorvastatin precursors, demonstrating the scalability of biocatalytic approaches for complex chiral molecule synthesis.

Table 1: Performance Metrics of Biocatalytic vs. Chemical Approaches for Statin Side Chain Synthesis

ParameterBiocatalytic (DERA-Catalyzed)Chemical (Transition Metal-Catalyzed)
Enantiomeric Excess (ee)>99.9%90-98%
Diastereomeric Excess (de)96.6%85-92%
Volumetric Productivity30.6 g/L/h5-15 g/L/h
Catalyst Loading2.0 wt%0.5-2 mol%
Reaction MediumAqueous bufferOrganic solvents
Scale Demonstrated100 g (single batch)1-10 g (bench scale)

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysis provides complementary approaches to biocatalysis for constructing the statin pharmacophore. Ruthenium-based complexes with chiral bisphosphine ligands (e.g., BINAP, DuPhos derivatives) enable asymmetric hydrogenation of β-keto esters and enol acetates to install the 3,5-dihydroxy motifs with high enantioselectivity. Recent advances focus on dynamic kinetic resolution (DKR) of racemic β-keto ester substrates, where chiral ruthenium catalysts simultaneously epimerize and reduce labile stereocenters to yield single diastereomers [6].

The hydrogenation typically proceeds under moderate hydrogen pressure (50-100 atm) in aprotic solvents (tetrahydrofuran, toluene), achieving enantioselectivities of 90-98% ee. Catalyst tuning has addressed historical limitations with sterically encumbered substrates resembling the ent-atorvastatin side chain. For example, electron-rich Ru(II) complexes with xylyl-substituted SEGPHOS ligands significantly reduce reaction times while maintaining >95% ee for bulky tert-butyl diesters—key precursors to ent-atorvastatin's hydrophobic domain [6]. Despite progress, volumetric productivities (5-15 g/L/h) remain lower than optimized enzymatic processes, presenting an area for continued innovation.

Chiral Pool Utilization in ent-Atorvastatin Precursor Derivatization

The chiral pool strategy leverages enantiomerically pure natural products as starting materials for complex target molecules. In ent-atorvastatin synthesis, (L)-malic acid and (D)-isoascorbic acid serve as economical sources of stereochemical information. (L)-Malic acid provides the C3-C4 fragment with inherent R-configuration, which can be inverted to S via Mitsunobu reaction or preserved depending on the target stereochemistry [4]. Sequential functional group manipulations—including selective hydroxyl protection, chain elongation via Arndt-Eistert homologation, and Wittig olefination—convert these natural chirons into advanced statin intermediates.

tert-Butanesulfinamide chemistry significantly enhances chiral pool approaches by enabling stereodivergent synthesis of key intermediates. Chiral N-tert-butanesulfinyl imines, readily prepared from aldehydes and (R)- or (S)-tert-butanesulfinamide, undergo highly diastereoselective nucleophilic additions. For instance, Grignard reagents or lithium enolates add to these imines with de values >98%, establishing stereocenters that later become the C3 and C5 hydroxyls of ent-atorvastatin [7]. The sulfinyl group functions as both a stereodirecting element and protecting group, removable under mild acidic conditions (HCl in methanol) to reveal enantiopure amines for subsequent cyclization and functionalization. This methodology provides exceptional flexibility for accessing both natural and enantiomeric statin configurations from common precursors.

Table 2: Chiral Pool Sources for ent-Atorvastatin Synthesis

Natural PrecursorInherent ChiralityKey Synthetic TransformationTarget Fragment in ent-Atorvastatin
(L)-Malic acid(S)-configurationStereoinversion via Mitsunobu; chain elongationDihydroxyheptanoate side chain (3S,5S)
(D)-Isoascorbic acid(R)-configurationSelective protection; oxidative decarboxylationDihydroxyheptanoate side chain
(R)-Glyceraldehyde(R)-configurationWittig olefination; Sharpless epoxidationPyrrole-heptanoate linker
(S)-3-Hydroxybutyrolactone(S)-configurationRing opening; Barton-McCombie deoxygenationStatin lactone precursor

Resolution Techniques for Enantiomeric Purification

Despite advances in asymmetric synthesis, racemic routes remain industrially relevant for ent-atorvastatin production due to operational simplicity, necessitating efficient enantiopurification. Simulated Moving Bed (SMB) chromatography has become the gold standard for large-scale resolutions, utilizing chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) or macrocyclic glycopeptide-based materials (e.g., teicoplanin aglycone). Continuous SMB operation achieves productivity exceeding 1 kg racemate/L CSP/day with >99.5% ee, significantly outperforming batch chromatography [4] [7]. Optimization focuses on solvent selection (ethanol-water or heptane-ethanol mixtures), column temperature (25-40°C), and switching time to maximize throughput while minimizing solvent consumption.

Diastereomeric crystallization provides a solvent-efficient alternative when applicable. ent-Atorvastatin precursors containing carboxylic acid groups (e.g., the dihydroxyheptanoate chain) form crystalline salts with chiral amines. Cinchona alkaloids—particularly quinidine and quinine—serve as effective resolving agents due to their complementary stereochemistry and predictable salt-forming propensities. Molecular modeling reveals that the rigid bicyclic quinuclidine moiety in quinidine preferentially complexes with the (3S,5S)-enantiomer via three-point hydrogen bonding, leading to crystallization of the desired diastereomer while the undesired enantiomer remains in solution [7]. Multistage crystallization protocols typically yield 35-40% of theoretical maximum with ≥99% de, making this method economically viable despite moderate single-pass yields.

Kinetic resolution through enantioselective enzymatic hydrolysis or esterification offers another pathway. Lipases (e.g., Candida antarctica lipase B, CAL-B) selectively acylate the (3R,5R)-hydroxy groups in racemic statin lactone precursors, leaving the desired (3S,5S)-ent-atorvastatin precursor unreacted and easily separable. Reaction engineering, including solvent engineering (toluene/isooctane mixtures) and water activity control, enhances enantioselectivity (E-values >200) and conversion efficiency [5].

Properties

CAS Number

501121-34-2

Product Name

ent-Atorvastatin

IUPAC Name

(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C33H35FN2O5

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1

InChI Key

XUKUURHRXDUEBC-SVBPBHIXSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3S,5S-Atorvastatin, Atorvastatin calcium trihydrate impurity E, ent-Atorvastatin

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.